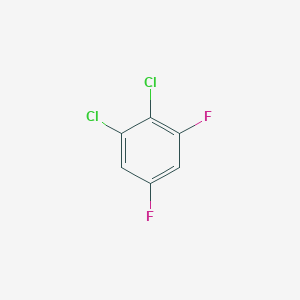

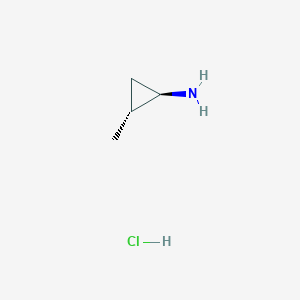

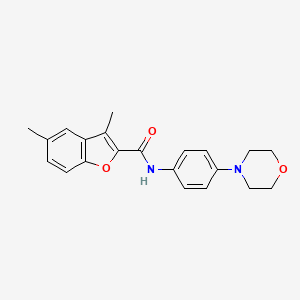

![molecular formula C19H25N3O2 B2800206 N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574567-50-2](/img/structure/B2800206.png)

N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula .

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. For example, compounds can be prepared by alkylation with different alkyl iodides in the presence of sodium hydride (NaH) in N, N -dimethylformamide (DMF) at 50 °C .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability. For example, Cyclopentyl methyl ether has a high boiling point of 106 °C (223 °F) and is relatively stable under acidic and basic conditions .Applications De Recherche Scientifique

Platelet Activating Factor (PAF) Antagonists

A series of pyrido[2,1-b]quinazolinecarboxamide derivatives have been evaluated for their ability to inhibit the binding of platelet-activating factor (PAF) to its receptor, indicating potential as PAF antagonists. These compounds showed promise in inhibiting transient PAF-induced thrombocytopenia and decreases in blood pressure, suggesting their utility in treating conditions related to PAF activity, such as inflammation and thrombosis. The insertion of a methyl group on the carbon atom alpha to the carboxamide nitrogen was found to enhance potency enantioselectively (Tilley et al., 1988).

Antiallergy Agents

Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been prepared and evaluated as antiallergy agents. These analogues demonstrated oral activity superior to existing treatments like cromolyn sodium and doxantrazole in rat models, indicating their potential in managing allergic reactions (Schwender et al., 1979).

Slow-Reacting Substance of Anaphylaxis (SRS-A) Antagonists

N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have shown efficacy in antagonizing SRS-A-induced contractions and inhibiting thromboxane synthase. Their activity against leukotriene-induced bronchoconstriction and skin wheal formation in animal models suggests their utility in asthma treatment (Tilley et al., 1987).

Pharmacokinetic Analysis

A high-performance liquid chromatographic assay developed for the determination of an antiallergenic compound, N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, in plasma, facilitates understanding its pharmacokinetics, critical for drug development (Strojny et al., 1984).

Structural Analysis

Crystal structure analysis of related pyrido[2,1-b]quinazoline derivatives provides insights into the molecular conformation and interactions that may underlie their biological activities, informing the design of more effective pharmaceutical compounds (Rajnikant et al., 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

N-cyclopentyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-21-16-12-13(18(23)20-14-6-2-3-7-14)9-10-15(16)19(24)22-11-5-4-8-17(21)22/h9-10,12,14,17H,2-8,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZKRIMQLQJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

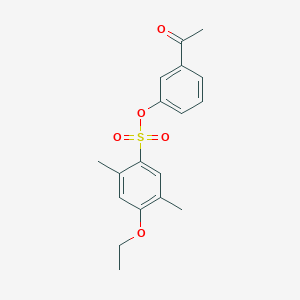

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)

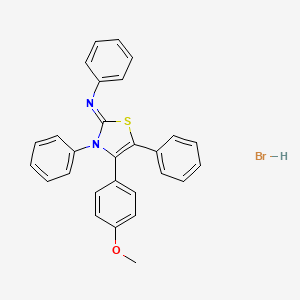

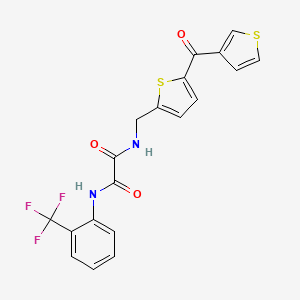

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)

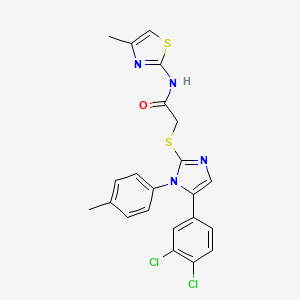

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)

![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)